2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide
Description
The compound 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole core with substituted aromatic groups. Key structural elements include:
- A 4-fluorophenyl substituent at position 5 of the triazole ring.
- A 2-nitrophenyl group attached via an acetamide linker.
This structure is designed for enhanced electronic interactions (via nitro and fluorine groups) and conformational rigidity, making it a candidate for pharmacological studies targeting enzymes or receptors requiring precise steric and electronic complementarity .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O5/c19-10-5-7-11(8-6-10)24-17(27)15-16(18(24)28)23(22-21-15)9-14(26)20-12-3-1-2-4-13(12)25(29)30/h1-8,15-16H,9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBZEDPPWSTLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This reaction is usually carried out under mild conditions and does not require the use of transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
2.1. 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
- Core Structure : Identical pyrrolo[3,4-d][1,2,3]triazole core.
- Substituent Differences: Phenyl Ring: 3-Chloro-4-fluorophenyl vs. 4-fluorophenyl. Acetamide Group: 2,3-Dimethylphenyl vs. 2-nitrophenyl. The methyl groups reduce electron-withdrawing effects, possibly decreasing reactivity but improving metabolic stability.
- Impact : Higher molecular weight (due to chloro and methyl groups) may reduce solubility compared to the target compound .
2.2. 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of pyrrolo-triazole.
- Substituents :
- 4-Fluorophenyl group retained.
- Pyrazole Ring : A 3-methyl group and a phenyl-substituted pyrimidine.
2.3. N-(5-Phenyl-1H-pyrazol-3-yl)acetamide Derivatives
- Core Structure : Simple pyrazole ring without fused heterocycles.
- Substituents : Phenyl and acetyl groups.
- Impact : The lack of fused rings reduces conformational rigidity, possibly decreasing target specificity. The absence of strong electron-withdrawing groups (e.g., nitro) may limit interaction with nucleophilic residues in enzymes .
Data Table: Structural and Physicochemical Comparison
Functional Implications
- Steric Effects : The 2-nitrophenyl group may induce steric hindrance, reducing off-target interactions compared to smaller substituents like methyl.
Biological Activity
The compound 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrrolo[3,4-d][1,2,3]triazoles. This class of compounds has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[3,4-d][1,2,3]triazole core.
- A 4-fluorophenyl substituent.
- An N-(2-nitrophenyl)acetamide group.
The molecular formula is , with a molecular weight of approximately 366.35 g/mol .
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- A study evaluating similar triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 µM to 30 µM .
2. Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways:
- Urease Inhibition : Related compounds have shown promising urease inhibition activity. Urease inhibitors are important for treating conditions like peptic ulcers and certain types of kidney stones .
3. Anti-inflammatory Properties
Pyrrolo[3,4-d][1,2,3]triazoles have been investigated for their anti-inflammatory effects. The presence of nitrophenyl groups is often linked to enhanced anti-inflammatory activity:
- Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo models .
Case Studies and Research Findings
A selection of relevant studies provides insights into the biological activity of this compound:
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrrolo[3,4-d][1,2,3]triazole core . Critical conditions include:
- Use of polar aprotic solvents (e.g., dimethylformamide) to enhance reaction kinetics.
- Controlled temperatures (60–80°C) to minimize side reactions.
- Catalysts like triethylamine to facilitate cyclization . Post-synthetic modifications (e.g., amide coupling) require anhydrous conditions to prevent hydrolysis .
Q. How is the compound characterized to confirm its structural integrity and purity?
Standard analytical methods include:
- NMR spectroscopy : To verify substituent positions and hydrogen environments.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold recommended) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the pyrrolo-triazole core .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production for biological assays?
Methodological strategies include:
- Solvent optimization : Switching from DMF to acetonitrile may reduce viscosity and improve mixing .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions .
- In-line monitoring : Use of HPLC or FTIR to track reaction progress and adjust parameters in real time . Contradictory yield data (e.g., 40% vs. 60% in similar compounds) often arise from impurities in starting materials, necessitating rigorous pre-purification .
Q. What computational approaches are recommended for predicting structure-activity relationships (SAR)?
Advanced SAR analysis involves:
- Molecular docking : To simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., fluorophenyl vs. nitrophenyl) on reactivity .
- Machine learning models : Train on datasets of similar pyrrolo-triazoles to predict bioactivity or solubility .
Q. How do halogen substituents (e.g., fluorine, chlorine) influence biological activity compared to non-halogenated analogs?
Comparative studies (Table 1) reveal:
Data Contradiction and Troubleshooting
Q. How should researchers resolve discrepancies in reported biological activity across similar compounds?
Contradictions often stem from:
- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) .
- Structural nuances : Minor differences (e.g., nitro vs. methoxy groups) alter pharmacokinetics. Validate via head-to-head assays under identical conditions .
- Batch purity : Impurities >5% can skew results; re-test with HPLC-validated samples .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Formulation adjustments : Use cyclodextrins or liposomal encapsulation to enhance aqueous stability .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to stabilize reactive sites .
- pH optimization : Store at pH 6.5–7.0 to prevent degradation of the nitrophenyl moiety .
Methodological Recommendations
- For SAR studies : Prioritize halogenated analogs for potency and methoxy/ethoxy derivatives for solubility .
- For synthetic challenges : Combine microwave-assisted synthesis with flow chemistry to reduce reaction times .
- For bioactivity assays : Use 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
